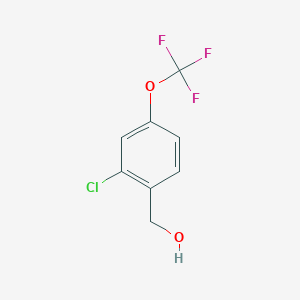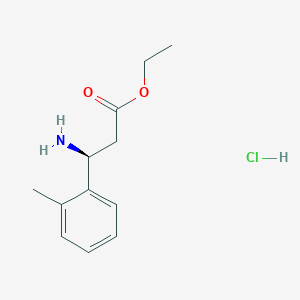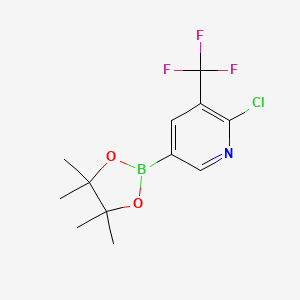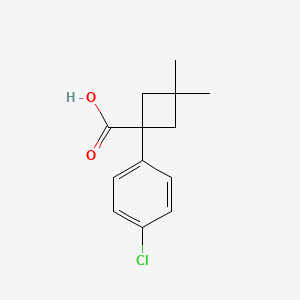
1-(4-氯苯基)-3,3-二甲基环丁烷-1-羧酸
描述
1-(4-Chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H15ClO2 and its molecular weight is 238.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
吲哚衍生物的合成
吲哚衍生物因其生物活性在药物化学中具有重要意义。 所述化合物可作为合成具有广泛生物活性的吲哚衍生物的前体,包括抗病毒、抗炎和抗癌活性 。这些衍生物对于开发与多种受体具有高亲和力的新药至关重要。
抗病毒药物的开发
1-(4-氯苯基)-3,3-二甲基环丁烷-1-羧酸 的结构灵活性允许创建抗病毒药物。 通过修饰环丁烷核心,研究人员可以合成对各种病毒(包括流感和柯萨奇B4病毒)具有潜在抑制活性的化合物 .
作用机制
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Related compounds such as paclobutrazol, a member of the triazole family, have been shown to mediate their growth-regulating properties by altering the levels of important plant hormones including gibberellins, abscisic acid, and cytokinins .
Biochemical Pathways
Paclobutrazol, a compound structurally similar to 1-(4-Chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid, affects the isoprenoid pathway. It inhibits gibberellin synthesis and increases cytokinin levels, leading to a reduction in stem elongation. When gibberellin synthesis is inhibited, more precursors in the terpenoid pathway accumulate, resulting in the production of abscisic acid .
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Related compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Paclobutrazol has been used to provide plant protection against numerous abiotic stresses such as chilling, water deficit stress, flooding, and salinity .
生化分析
Biochemical Properties
1-(4-Chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in metabolic pathways, such as those in the isoprenoid pathway . This inhibition can lead to alterations in the levels of important plant hormones, including gibberellins, abscisic acid, and cytokinins . The compound’s interaction with these enzymes and proteins is crucial for its role as a growth regulator and stress protectant in plants .
Cellular Effects
1-(4-Chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, it has been shown to reduce stem elongation by inhibiting gibberellin synthesis . Additionally, it enhances the relative water content of leaf area, thereby reducing plant moisture stress and developing resistance against biotic and abiotic stresses . These cellular effects highlight the compound’s potential as a plant growth regulator and stress protectant.
Molecular Mechanism
The molecular mechanism of 1-(4-Chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound inhibits gibberellin synthesis by affecting the isoprenoid pathway, resulting in the accumulation of precursors in the terpenoid pathway and the production of abscisic acid . This inhibition is mediated by the compound’s binding interactions with enzymes involved in these pathways . Additionally, it increases the levels of cytokinins, which further contribute to its growth-regulating properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it is more effective when applied to the growing media, as this allows for longer absorption time and more absorption of the active ingredient compared to foliar spray . Long-term effects on cellular function have also been observed, including sustained reduction in stem elongation and improved fruit quality in terms of carbohydrate content and acidity .
Dosage Effects in Animal Models
The effects of 1-(4-Chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid vary with different dosages in animal models. Threshold effects have been observed, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular processes. Toxic or adverse effects at high doses have also been reported, highlighting the importance of dosage optimization in experimental settings . These findings underscore the need for careful consideration of dosage when using this compound in research.
Metabolic Pathways
1-(4-Chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid is involved in several metabolic pathways, including the isoprenoid pathway. It interacts with enzymes and cofactors that regulate the synthesis of important plant hormones . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of hormones like gibberellins, abscisic acid, and cytokinins . These interactions are crucial for its role as a growth regulator and stress protectant.
Transport and Distribution
The transport and distribution of 1-(4-Chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid within cells and tissues are essential for its activity. The compound is more effective when applied to the growing media, allowing for longer absorption time and more absorption of the active ingredient . It interacts with transporters and binding proteins that facilitate its movement within the plant, ensuring its localization and accumulation in target tissues . This transport mechanism is vital for its role in regulating plant growth and stress responses.
Subcellular Localization
The subcellular localization of 1-(4-Chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid affects its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and gene expression . Targeting signals and post-translational modifications play a role in directing the compound to these locations . Understanding its subcellular localization is crucial for elucidating its molecular mechanism and optimizing its use in research.
属性
IUPAC Name |
1-(4-chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c1-12(2)7-13(8-12,11(15)16)9-3-5-10(14)6-4-9/h3-6H,7-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZUNPOLMOJEGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C2=CC=C(C=C2)Cl)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


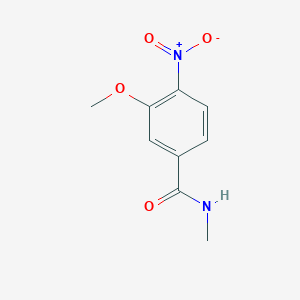

![7,10-Dioxadispiro[2.2.4.2]dodecane](/img/structure/B1488021.png)
![4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1488022.png)



![1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1488032.png)
![2-[4-(tert-Butoxycarbonyl)-3,3-dimethyl-2-oxo-1-piperazinyl]acetic acid](/img/structure/B1488034.png)
